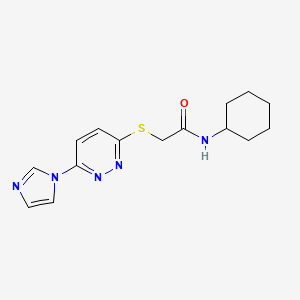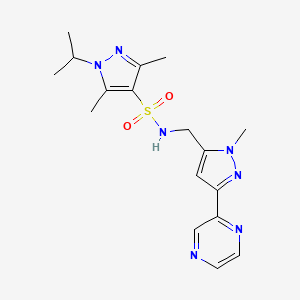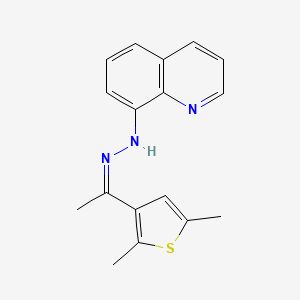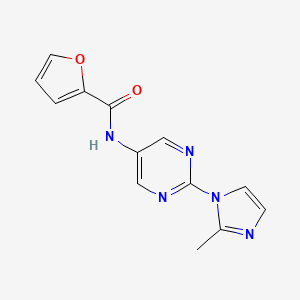
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide”, often involves the reaction of glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole, a key component of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole-containing compounds have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are known for their antibacterial properties. The presence of the imidazole ring in the compound suggests potential use in developing new antibacterial agents, especially in the fight against antibiotic-resistant strains .
Anticancer Research
Compounds with imidazole and pyridazine structures have shown promise in antitumor activities. This compound could be explored for its efficacy in inhibiting cancer cell growth and proliferation .
Anti-inflammatory Agents
The anti-inflammatory properties of imidazole-containing compounds make them candidates for the development of new anti-inflammatory drugs . This could be particularly useful in treating chronic inflammatory diseases .
Antidiabetic Applications
Imidazole derivatives have been reported to exhibit antidiabetic effects. Research into this compound could lead to the discovery of novel treatments for diabetes through modulation of insulin signaling pathways .
Antifungal Treatments
The structural similarity to known antifungal agents suggests that this compound could be used to develop new treatments for fungal infections, which are a significant concern in immunocompromised patients .
Antiviral Research
Given the broad range of biological activities of imidazole derivatives, there is potential for this compound to be used in the development of antiviral drugs , possibly offering new ways to combat viral infections .
Neuroprotective Therapies
The compound’s ability to cross the blood-brain barrier, inferred from its structural properties, could make it a candidate for the development of neuroprotective therapies . This could be beneficial in treating neurodegenerative diseases .
Cardiovascular Drug Development
Pyridazine derivatives have been associated with cardiovascular benefits. This compound could be investigated for its potential in treating cardiovascular diseases, such as hypertension or heart failure .
Mechanism of Action
Target of Action
Compounds containing imidazole and pyridazine moieties have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . Similarly, pyridazine derivatives have been shown to have numerous practical applications .
Biochemical Pathways
Imidazole and pyridazine derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
It’s worth noting that compounds containing imidazole and pyridazine moieties have been associated with a wide range of biological activities .
Safety and Hazards
As a research chemical, “2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide” is not intended for human or veterinary use. Proper safety measures should be taken while handling this compound.
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-14(17-12-4-2-1-3-5-12)10-22-15-7-6-13(18-19-15)20-9-8-16-11-20/h6-9,11-12H,1-5,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPLZSUMJXAFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone](/img/structure/B2876667.png)


![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)




![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2876678.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2876683.png)

